molecular formula C13H9ClN2O4 B2864565 (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate CAS No. 437617-07-7

(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate

Cat. No. B2864565
CAS RN: 437617-07-7
M. Wt: 292.68
InChI Key: JLOHEDJSVVGQKI-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate, also known as NPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease progression. In cancer, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell growth. In inflammation, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. In infectious diseases, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the activity of various enzymes involved in the replication of viral and bacterial pathogens.
Biochemical and Physiological Effects:
(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In inflammation, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In infectious diseases, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been shown to inhibit the replication of various viral and bacterial pathogens, including herpes simplex virus, human immunodeficiency virus, and Mycobacterium tuberculosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is its versatility and ease of synthesis, which makes it an attractive building block for the synthesis of various functional materials and organic compounds. However, one of the main limitations of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the research on (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate, including:
1. Development of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate-based drugs for the treatment of cancer, inflammation, and infectious diseases.
2. Synthesis of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate-based materials with novel properties and applications.
3. Elucidation of the mechanism of action of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate and its interactions with various enzymes and proteins.
4. Evaluation of the toxicity and safety of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate in preclinical and clinical studies.
5. Identification of new derivatives and analogs of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate with improved efficacy and selectivity.
Conclusion:
In conclusion, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is a versatile and promising chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its anti-cancer, anti-inflammatory, and anti-microbial activities make it an attractive candidate for the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action, evaluate its toxicity and safety, and identify new derivatives and analogs with improved properties.

Synthesis Methods

The synthesis of (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloropyridine-3-carboxylic acid with (4-nitrophenyl)methanol in the presence of a catalyst such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been used as a building block for the synthesis of various functional materials, including liquid crystals, polymers, and sensors. In organic synthesis, (4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate has been used as a reagent for the synthesis of various organic compounds.

properties

IUPAC Name

(4-nitrophenyl)methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-12-11(2-1-7-15-12)13(17)20-8-9-3-5-10(6-4-9)16(18)19/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOHEDJSVVGQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate

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